4-(Chloromethyl)-5-methylpyrimidine
Description
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-8-4-9-6(5)2-7/h3-4H,2H2,1H3 |
InChI Key |
LYSDPRPQTMGJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1CCl |
Origin of Product |
United States |
Preparation Methods
Direct Chloromethylation of Methylated Pyrimidine Derivatives
One common approach involves chloromethylation of methyl-substituted pyrimidine derivatives. This method typically uses free radical chlorinating agents and radical initiators under controlled temperature conditions to selectively introduce the chloromethyl group at the 4-position.
-
- Starting material: 4,5-dimethylpyrimidine or related derivatives.
- Chlorinating agent: N-chlorosuccinimide (NCS) or sulfuryl chloride.
- Radical initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN).
- Solvents: Dichloromethane or dichloroethane.
- Reaction temperature: 30–150 °C.
- Reaction time: 0.5–10 hours.
Example from Patent CN107892681B:
- Step 1: Synthesis of 4,5-dimethyl-1,3-dioxol-2-one from acetoin and chloroformate under catalysis by N,N-dimethylaniline at −10 to 20 °C.
- Step 2: Chlorination of 4,5-dimethyl-1,3-dioxol-2-one with N-chlorosuccinimide and benzoyl peroxide at 50–140 °C to yield 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
- Step 3: Vacuum distillation at 90–130 °C to purify the product.
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| 1 | Acetoin + methyl chloroformate + catalyst | −10 to 20 | 0.5–10 | Catalyst: N,N-dimethylaniline |
| 2 | 4,5-dimethyl-1,3-dioxol-2-one + NCS + initiator | 30 to 150 | 0.5–10 | Initiator: benzoyl peroxide or AIBN |
| 3 | Vacuum distillation | 90 to 130 | — | Vacuum: ~0.1 MPa |
This method provides a high-purity product with good selectivity and yield, suitable for industrial scale-up.
Chloromethylation via Hydroxymethyl Intermediates
Another approach involves preparing 4-(chloromethyl)-5-methylpyrimidine through chlorination of hydroxymethyl derivatives, which are themselves synthesized by reduction or oxidation of corresponding carboxyl or ester precursors.
-
- Starting from 4-methylpyrimidine or related substrates.
- Oxidation to carboxylic acid or ester.
- Reduction to hydroxymethyl derivative.
- Chlorination with thionyl chloride or similar chlorinating agents.
Related Example from Pyridine Analogues (Applicable Concept):
- 4-picoline oxidized to 4-picolinic acid using potassium permanganate.
- Esterification to methyl 4-picolinate.
- Reduction to 4-picolyl alcohol.
- Chlorination with thionyl chloride to 4-(chloromethyl)pyridine hydrochloride.
| Step | Reagents & Conditions | Temperature (°C) | Time (min/h) | Notes |
|---|---|---|---|---|
| 1 | 4-Methylpyridine + KMnO4 + water | 75–80 | 35 min | Oxidation to carboxylic acid |
| 2 | Carboxylic acid + methanol + acid catalyst | — | — | Esterification |
| 3 | Ester + reducing agent | — | — | Reduction to hydroxymethyl derivative |
| 4 | Hydroxymethyl + thionyl chloride | — | — | Chlorination to chloromethyl derivative |
While this exact sequence is reported for pyridine derivatives, it provides a conceptual framework for similar pyrimidine compounds.
Direct Chloromethylation of Methylpyrimidine
Direct chloromethylation of 4-methylpyrimidine has been less reported due to potential side reactions and the deactivation of the pyrimidine ring under strongly acidic conditions. However, analogous imidazole derivatives have been successfully chloromethylated directly.
- Example from Imidazole Chemistry:
- 4-Methylimidazole undergoes direct chloromethylation at the 5-position using formaldehyde and hydrochloric acid or other chloromethylating agents.
- The reaction proceeds smoothly with high regioselectivity and yield.
- The chloromethylated product is useful as an intermediate for pharmaceutical synthesis, such as cimetidine.
This suggests potential for similar direct chloromethylation strategies on pyrimidine rings, although specific protocols for 4-(chloromethyl)-5-methylpyrimidine remain less documented.
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Radical Chlorination of Dioxolones | Acetoin derivatives | N-chlorosuccinimide, benzoyl peroxide | 30–150 °C, 0.5–10 h | High purity, scalable | Requires radical initiators |
| Hydroxymethyl Route | 4-Methylpyrimidine or analogues | KMnO4, methanol, thionyl chloride | 75–80 °C oxidation, other steps vary | Well-established for pyridine analogues | Multi-step, longer synthesis |
| Direct Chloromethylation | 4-Methylimidazole (analogous) | Formaldehyde, HCl or chloromethylating agents | Acidic conditions, mild temp | Simple, selective for imidazole | Less documented for pyrimidine |
The radical chlorination method (patent CN107892681B) offers a robust and industrially viable approach with controlled reaction parameters to minimize side reactions and maximize yield of 4-(chloromethyl)-5-methylpyrimidine analogues.
The hydroxymethyl intermediate route, while more complex, is adaptable and allows for purification at intermediate stages, which can improve overall product quality.
Direct chloromethylation methods known from imidazole chemistry highlight the potential for similar strategies in pyrimidine chemistry but require further optimization to address ring deactivation and regioselectivity issues.
Choice of solvent and catalyst is critical; dichloromethane and dichloroethane are preferred solvents for radical chlorination due to their stability and solvent properties. N,N-dimethylaniline acts as an effective catalyst in the initial steps.
The preparation of 4-(chloromethyl)-5-methylpyrimidine can be achieved through several methods, with radical chlorination of methylated dioxolones currently representing the most efficient and scalable approach. Alternative methods involving hydroxymethyl intermediates or direct chloromethylation require more steps or further development for pyrimidine substrates. The detailed reaction conditions, catalysts, and solvents play a pivotal role in optimizing yield and purity. These methods are supported by diverse patent literature and research findings, ensuring their reliability and industrial applicability.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine carboxylic acids or aldehydes.
Reduction: The major product is 5-methylpyrimidine.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-5-methylpyrimidine serves as an important intermediate in the synthesis of various pharmaceutical agents. One notable application includes its role in the synthesis of Finerenone , a non-steroidal mineralocorticoid receptor antagonist used for treating cardiovascular and renal diseases, such as heart failure and diabetic nephropathy. The compound acts as a precursor to 4-amino-5-methylpyridone, which is integral to the production of Finerenone .
Synthesis of Bioactive Compounds
The compound has been utilized in the development of various bioactive molecules through structure-activity relationship (SAR) studies. For instance, derivatives of 4-(Chloromethyl)-5-methylpyrimidine have been investigated for their inhibitory effects on enzymes involved in the biosynthesis of N-acylethanolamines (NAEs). These studies aim to enhance the potency and physicochemical properties of compounds targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), thereby providing potential therapeutic avenues for managing pain and inflammation .
Anti-inflammatory Applications
Research has indicated that derivatives of 4-(Chloromethyl)-5-methylpyrimidine exhibit anti-inflammatory properties. In vitro assays have demonstrated that these compounds can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests their potential utility in treating inflammatory diseases.
Toxicological Profile and Safety Assessments
While exploring its biological activity, it is crucial to consider the toxicological profile of 4-(Chloromethyl)-5-methylpyrimidine. It has been classified as Category 4 for acute oral toxicity and dermal exposure, indicating moderate toxicity levels. Additionally, it is classified as Category 2 for skin corrosion/irritation and serious eye damage/eye irritation, underscoring the need for thorough safety assessments prior to clinical use.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for synthesizing Finerenone, a treatment for cardiovascular and renal diseases. |
| Synthesis of Bioactive Compounds | Used in SAR studies to develop potent inhibitors for NAPE-PLD involved in pain management. |
| Anti-inflammatory Applications | Demonstrated ability to reduce pro-inflammatory cytokines in macrophage cultures. |
| Toxicological Profile | Moderate toxicity; requires safety assessments before clinical application. |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-methylpyrimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of nucleic acid function. This property is exploited in the design of enzyme inhibitors and antiviral agents .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The reactivity and applications of pyrimidine derivatives depend heavily on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Reactivity : The chloromethyl group in 4-(Chloromethyl)-5-methylpyrimidine is more reactive toward nucleophiles (e.g., amines, thiols) than chloro or bromo substituents in analogs .
- Crystallinity: Halogen bonding (Cl···N) in 4,6-Dichloro-5-methoxypyrimidine stabilizes its crystal lattice, whereas hydrogen bonding dominates in amino-substituted derivatives like 5-Bromo-2-chloropyrimidin-4-amine .
- Biological Activity : Bulky aryl substituents (e.g., in ’s compound) enhance target selectivity but reduce solubility compared to smaller groups like -CH$_2$Cl .
Critical Differences :
- Drug Delivery: Chloromethyl-containing THPMs () exhibit superior compatibility with chitosan nanoparticles compared to dichloro or bromo analogs, likely due to balanced hydrophobicity .
- Computational Studies : Ethyl-6-(chloromethyl) derivatives () show lower HOMO-LUMO gaps than methoxy-substituted pyrimidines, suggesting higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
